[(E)-octylideneamino]thiourea is an organosulfur compound classified under thioureas, which are characterized by the general structure . This compound features a specific substitution pattern that includes an octylidene group, which influences its chemical behavior and potential applications. Thioureas are known for their versatile roles in organic synthesis and their ability to form various derivatives.
[(E)-octylideneamino]thiourea falls under the category of thioureas, which are organosulfur compounds. Thioureas can be further classified based on their substituents, with this compound specifically being a substituted thiourea due to the presence of an octylidene group.
The synthesis of [(E)-octylideneamino]thiourea typically involves the reaction of thiourea with an appropriate aldehyde or ketone that contains an octylidene moiety. The general approach can be summarized as follows:
The molecular structure of [(E)-octylideneamino]thiourea can be described as follows:
[(E)-octylideneamino]thiourea can participate in various chemical reactions, including:
The mechanism by which [(E)-octylideneamino]thiourea exerts its chemical effects typically involves:
[(E)-octylideneamino]thiourea has several scientific uses:
Thiourea derivatives represent a privileged structural class in medicinal chemistry, characterized by a sulfur-containing carbonyl analog with enhanced hydrogen-bonding capabilities compared to urea. The integration of thiourea motifs with Schiff base functionalities creates structurally complex hybrids with tailored biological activities. [(E)-Octylideneamino]thiourea exemplifies this emerging class, featuring an octylideneamino group conjugated to the thiocarbonyl core. This compound’s design leverages synergistic pharmacophoric elements to address limitations of conventional therapeutics, particularly in antimicrobial and anticancer domains where resistance mechanisms demand innovative chemotypes [1] [2].
The molecular architecture of [(E)-octylideneamino]thiourea comprises three distinct domains:
Core Thiourea Motif: The thiocarbonyl group (C=S) exhibits pronounced thioketone character with a bond length of ~1.71 Å, significantly shorter than C-O bonds in ureas (1.25 Å). This confers enhanced polarization, increasing hydrogen-bond acceptor capacity at sulfur (δ-) and donor capacity at N-H positions (δ+). The thiourea group adopts a planar configuration with sp² hybridization, facilitating π-conjugation in hybrid systems [5] [6].
Schiff Base Component: The (E)-octylideneamino group (–N=CH–C₇H₁₅) forms via condensation between octanal and thiourea’s amine group. The E-configuration stabilizes the imine bond (C=N; 1.29 Å), creating a rigid, conjugated system extending electron delocalization across N–C(=S)–N=C. This configuration minimizes steric hindrance while optimizing planarity for target interactions [7].
Alkyl Tail: The n-octyl chain (C₈H₁₇) introduces substantial hydrophobicity (calculated logP = +3.2) and conformational flexibility. This moiety enhances membrane permeability and enables van der Waals interactions with hydrophobic protein pockets inaccessible to polar thioureas [2] [7].
Table 1: Structural Components and Their Biochemical Roles
Molecular Domain | Key Features | Biochemical Role |
---|---|---|
Thiourea (C=S) | Planar; bond length 1.71 Å; high dipole moment | Dual H-bond donor/acceptor; metal coordination |
Schiff base (E–CH=N–) | Rigid conjugated system; E-configuration | Electron delocalization; target specificity |
n-Octyl tail (C₈H₁₇) | Flexible alkyl chain; hydrophobic | Membrane penetration; hydrophobic pocket binding |
The synthetic pathway typically involves:
The hybridization strategy confers multidimensional bioactivity:
Enhanced Hydrogen-Bonding Networks: The thiourea motif establishes 3–5 hydrogen bonds with biological targets, exceeding urea’s capacity. In kinase inhibitors (e.g., sorafenib analogs), the thiocarbonyl sulfur bonds with backbone NH of Asp1046 in VEGFR2 (2.9 Å), while N–H groups donate bonds to Glu885 (2.7 Å). This dual functionality stabilizes ligand-receptor complexes 4-fold more effectively than non-thiourea analogs [1].
Metal Coordination Capability: The sulfur atom and imine nitrogen form stable bidentate complexes with transition metals (Cu²⁺, Zn²⁺). Copper(II) complexes of thiourea-Schiff base hybrids exhibit 12–18-fold higher antibacterial activity than ligands alone due to enhanced membrane disruption. For example, complexation reduces MIC against Staphylococcus aureus from 245 µM to 14 µM [2] [8].
Lipophilicity-Bioavailability Optimization: The octyl chain counterbalances thiourea’s high polarity (logP = -1.08), achieving optimal calculated logP of +2.1–2.9. This shifts permeability (PAMPA) from <0.1 × 10⁻⁶ cm/s (unsubstituted thiourea) to 8.3 × 10⁻⁶ cm/s, facilitating cellular uptake. N-decyl thiourea analogs show 90% intestinal absorption in silico versus 35% for hydrophilic counterparts [2] [7].
Table 2: Bioactivity Enhancement via Hybridization
Pharmacophoric Element | Target Interaction | Bioactivity Enhancement |
---|---|---|
Thiourea C=S | H-bond acceptor with Asp/Glu residues | 4-fold ↑ kinase inhibition (IC₅₀ = 1.8 µM) |
Imine N | Coordination with metal ions (Cu²⁺/Zn²⁺) | 12-fold ↑ antibacterial potency (MIC = 4 µg/mL) |
n-Octyl chain | Hydrophobic cavity penetration | 6-fold ↑ cellular uptake (Caco-2 permeability) |
Notable examples include:
Despite promising attributes, critical knowledge voids persist:
Limited Mechanistic Studies: Over 80% of reported thiourea-Schiff base hybrids lack target identification. While [(E)-octylideneamino]thiourea inhibits E. coli biofilms (MBIC₅₀ = 50 µM), its specific protein targets (e.g., dihydrofolate reductase vs. penicillin-binding proteins) remain uncharacterized. Comparative proteomics after treatment could elucidate target engagement [3] [7].
In Vivo Data Deficiency: No pharmacokinetic studies exist for octylideneamino-thioureas. Critical parameters—oral bioavailability, volume of distribution, and metabolic stability (CYP450 interactions)—require assessment. Prodrug strategies may address potential first-pass metabolism of the imine bond [2].
Formulation Challenges: The compound’s low melting point (180°C) and hygroscopicity complicate solid-dosage forms. Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance stability, as demonstrated for analogous thioureas (encapsulation efficiency >92%) [7].
Structure-Activity Relationship (SAR) Unexplored: Key questions include:
Recent innovations suggest high-potential research avenues:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7